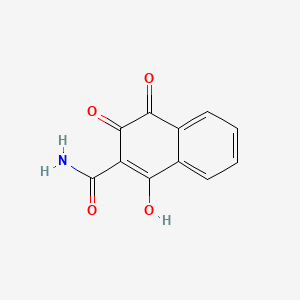

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone

Descripción general

Descripción

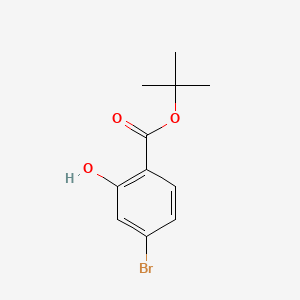

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone is a natural quinonoid compound found in several plants . It is a yellow powder with a molecular formula of C11H7NO4 and a molecular weight of 217.178 .

Synthesis Analysis

A series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives with a variety of side chains were successfully synthesized by Mannich reaction of 2-hydroxy-1,4-naphthoquinone (lawsone) with selected amines and aldehydes .Molecular Structure Analysis

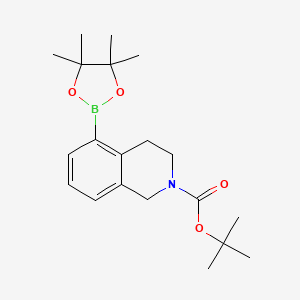

The molecular structure of 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone consists of a 1,4-naphthoquinone core with a carbamoyl group at the 2-position and a hydroxy group at the 3-position .Chemical Reactions Analysis

Naphthoquinones are known for their high reactivity. They are easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Physical And Chemical Properties Analysis

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone has a density of 1.6±0.1 g/cm3 . The boiling point is 454.2±45.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Anticancer Activity

1,4-Naphthoquinones have been studied for their anticancer properties . They have been found to damage DNA through the generation of reactive oxygen species . Some derivatives of 1,4-naphthoquinones have shown promising results in in vitro antiproliferative activity against several types of human cancer cells .

Antimicrobial and Antioxidant Effects

2-Hydroxy-1,4-naphthoquinone has demonstrated antimicrobial and antioxidant effects . It suppresses the formation of hydrogen peroxide and superoxide radical anion by aldehyde oxidase-catalyzed reactions .

Neuroprotective Properties

1,4-Naphthoquinones have been found to have neuroprotective properties . They play a role in protecting against neurodegenerative diseases .

Use in Dyes

2-Hydroxy-1,4-naphthoquinone is used for preparing decorative hair and skin dyes .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-hydroxy-3,4-dioxonaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c12-11(16)7-8(13)5-3-1-2-4-6(5)9(14)10(7)15/h1-4,13H,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZRQVHNKDYYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)

![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)

![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)